molecular formula C18H16ClN5O2 B2681499 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-39-6

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2681499
CAS No.: 871323-39-6
M. Wt: 369.81
InChI Key: CBFLQECPVFPOOX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a chlorophenyl group, an acetamidophenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions: The chlorophenyl and acetamidophenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, and gene expression, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-acetamidophenyl)urea: This compound shares similar functional groups but has a urea moiety instead of a triazole ring.

    1-(4-chlorophenyl)-3-(4-acetamidophenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen in the urea group.

    1-(4-chlorophenyl)-3-(4-acetamidophenyl)guanidine: Contains a guanidine group instead of a triazole ring.

Uniqueness

1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the chlorophenyl and acetamidophenyl groups enhances its reactivity and potential for diverse applications in research and industry.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C17H18ClN5O
  • Molecular Weight: 351.81 g/mol

Structural Features

  • The presence of a triazole ring contributes to its pharmacological properties.
  • Chlorophenyl and acetamidophenyl groups enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing: One study reported that similar triazole compounds showed GI50 values comparable to doxorubicin, a standard chemotherapy drug, indicating potent anticancer activity against leukemia and solid tumors .
  • Mechanisms of Action: The compound induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antitrypanosomal Activity: Research indicates that triazole analogs possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were found to be significantly lower than those of traditional treatments .

Anti-inflammatory Properties

Triazole compounds have shown promise in reducing inflammation:

  • In Vivo Studies: Animal models have demonstrated that certain triazole derivatives can reduce inflammatory markers and exhibit protective effects in conditions like arthritis and colitis .

Study 1: Anticancer Efficacy

In a recent investigation, a derivative of the triazole family was tested against various cancer cell lines, including:

  • Cell Lines Tested: Jurkat (leukemia), CAKI-1 (kidney cancer), and LOX IMVI (melanoma).
  • Findings: The compound exhibited a GI50 value of 0.15 μM against LOX IMVI cells, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity

A related study assessed the antimicrobial efficacy of triazole derivatives against bacterial strains:

  • Results: The compounds displayed MIC values as low as 0.0063 μmol/mL against E. coli, showcasing their potential as broad-spectrum antimicrobial agents .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInduces apoptosis, disrupts mitochondrial functionGI50 = 0.15 μM against LOX IMVI
AntimicrobialInhibits bacterial growthMIC = 0.0063 μmol/mL against E. coli
Anti-inflammatoryReduces inflammatory markersEffective in animal models for arthritis

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-9-3-13(19)4-10-16)18(26)21-15-7-5-14(6-8-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFLQECPVFPOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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